Methyl 2-methyl-4-oxo-4-phenylbutanoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-methyl-4-oxo-4-phenylbutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-9(12(14)15-2)8-11(13)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHAJKRHRCMDFEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C1=CC=CC=C1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Methyl 2 Methyl 4 Oxo 4 Phenylbutanoate
Established and Novel Chemical Synthesis Routes
The formation of the γ-ketoester backbone of Methyl 2-methyl-4-oxo-4-phenylbutanoate can be achieved through several strategic approaches, ranging from classic condensation reactions to modern catalytic oxidative couplings.
Condensation Reactions and Related Approaches for γ-Ketoester Formation
Traditional synthesis of γ-ketoesters often relies on condensation strategies. The Michael addition, a cornerstone of carbon-carbon bond formation, represents a viable pathway. organic-chemistry.orgmasterorganicchemistry.com In a hypothetical route to the target compound, the enolate of methyl propanoate could be added to a Michael acceptor such as benzoylacrylate. This conjugate addition would directly establish the required 1,4-dicarbonyl relationship.
Another classic method is the Reformatsky reaction, which involves the reaction of an α-halo ester with a carbonyl compound in the presence of metallic zinc. byjus.comlibretexts.orgwikipedia.org To synthesize this compound, one could propose the reaction of the Reformatsky reagent derived from methyl 2-bromopropanoate (B1255678) with an appropriate electrophile like 2-bromoacetophenone. The initial product would be a β-hydroxy-γ-bromo ester, requiring subsequent reduction of the γ-bromo group and oxidation of the β-hydroxyl to achieve the target γ-ketoester. The organozinc reagents used in this reaction are notably stable and can be prepared by treating an alpha-halo ester with zinc dust. libretexts.orgwikipedia.org
More advanced methods include the zinc carbenoid-mediated homologation of β-keto esters. This approach provides rapid and efficient access to γ-keto esters from readily available β-keto esters. orgsyn.org The reaction proceeds through the formation of a donor-acceptor cyclopropane (B1198618) intermediate which then fragments to yield an organometallic species that is structurally similar to a Reformatsky intermediate. orgsyn.org
Catalytic Oxidative Coupling Strategies in 2-methyl-4-oxo-4-phenylbutanoate Synthesis
Recent innovations have led to powerful catalytic methods for γ-ketoester synthesis. A notable example is the visible-light-mediated oxidative coupling of vinylarenes with bromocarboxylates. acs.org This photocatalytic strategy allows for the direct synthesis of this compound by coupling styrene (B11656) with methyl 2-bromopropanoate. The reaction typically employs an iridium-based photocatalyst, such as fac-Ir(ppy)₃, and uses dimethyl sulfoxide (B87167) (DMSO) as both the solvent and the terminal oxidant. acs.org This protocol is advantageous due to its use of inexpensive and readily available substrates under mild reaction conditions. acs.org The broad tolerance for various functional groups on both the vinylarene and the α-bromoester makes this a versatile and attractive method. acs.org
| Catalyst | Reactant 1 | Reactant 2 | Oxidant/Solvent | Yield (%) |
| fac-Ir(ppy)₃ | Styrene | Methyl 2-bromopropanoate | DMSO | Good |
| fac-Ir(ppy)₃ | 4-Methylstyrene | Methyl 2-bromopropanoate | DMSO | 85 |
| fac-Ir(ppy)₃ | 4-Methoxystyrene | Methyl 2-bromopropanoate | DMSO | 81 |
| fac-Ir(ppy)₃ | Styrene | tert-Butyl 2-bromopropanoate | DMSO | 89 |
This table presents data for the synthesis of related γ-ketoesters using the visible-light-mediated oxidative coupling method to illustrate the methodology's scope. Data sourced from The Journal of Organic Chemistry. acs.org
Stereoselective and Asymmetric Synthesis
The presence of a stereocenter at the C2 position of this compound has prompted the development of stereoselective and asymmetric synthetic methods to access enantiomerically pure forms of the compound.
Chiral Induction Methods for Enantiopure this compound
Achieving enantiopurity relies on effective chiral induction, where a chiral influence directs the formation of one enantiomer over the other. This can be accomplished by using chiral auxiliaries, reagents, or catalysts. In the context of synthesizing the target molecule, an asymmetric Michael addition would be a prime strategy. By employing a chiral enolate of methyl propanoate, where a chiral auxiliary is temporarily attached, its conjugate addition to an acceptor like benzoylacrylate could proceed with high diastereoselectivity. Subsequent removal of the auxiliary would yield the enantiopure product.
Development of Chiral Catalysts for Asymmetric Transformations
The development of chiral catalysts has revolutionized asymmetric synthesis, offering more efficient and atom-economical routes. Both organocatalysts and chiral metal complexes have been successfully applied in transformations involving ketoesters.
Organocatalysis, utilizing small chiral organic molecules, is a powerful tool. Catalysts derived from cinchona alkaloids, such as quinine (B1679958) and cinchonine, have been widely used to catalyze enantioselective reactions on β-ketoesters and related substrates. nih.govnii.ac.jpacs.org For instance, a chiral primary amine catalyst could facilitate an asymmetric Michael addition of a pro-nucleophile to an α,β-unsaturated benzoyl compound, controlling the facial selectivity of the attack to establish the chiral center.
Chiral metal complexes, acting as Lewis acids, are also highly effective. Copper(I) complexes with chiral bis(oxazoline) (Box) ligands, for example, have been shown to catalyze highly enantioselective Friedel–Crafts alkylations of indoles with β,γ-unsaturated α-ketoesters. acs.org This type of catalyst could be adapted for an asymmetric conjugate addition reaction to form the target molecule, where the chiral ligand environment around the metal center dictates the stereochemical outcome.
| Catalyst Type | Example Catalyst Class | Relevant Asymmetric Reaction |
| Organocatalyst | Cinchona Alkaloid Derivatives | Michael Addition, Mannich Reaction |
| Chiral Lewis Acid | Copper(I)-Bis(oxazoline) Complexes | Friedel-Crafts Alkylation, Conjugate Addition |
| Organocatalyst | Chiral Primary Amines (e.g., Prolinol derivatives) | Michael Addition, Aldol (B89426) Reaction |
Precursor-Based Synthesis and Derivatization Approaches
The synthesis of this compound can also be approached by modifying existing precursors. For example, Methyl 4-oxo-4-phenylbutanoate could serve as a precursor. Generation of its enolate followed by alkylation with an electrophilic methyl source, such as methyl iodide, would introduce the required methyl group at the C2 position. Another precursor-based route involves the straightforward esterification of 2-methyl-4-oxo-4-phenylbutanoic acid with methanol (B129727) under acidic conditions.
Once synthesized, this compound is a versatile intermediate for further derivatization due to its two distinct carbonyl functionalities.
Ketone Modification : The ketone can be selectively reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165), leading to Methyl 2-methyl-4-hydroxy-4-phenylbutanoate. It can also undergo condensation reactions with hydroxylamine (B1172632) or hydrazines to form the corresponding oxime or hydrazone derivatives.
Ester Modification : The methyl ester can be hydrolyzed under basic or acidic conditions to yield the parent carboxylic acid, 2-methyl-4-oxo-4-phenylbutanoic acid. Alternatively, it can undergo transesterification with other alcohols in the presence of a catalyst.
Combined Modifications : Both the ketone and ester can be reduced simultaneously using stronger reducing agents like lithium aluminum hydride to afford the corresponding diol, 2-methyl-4-phenylbutane-1,4-diol.
These approaches highlight the flexibility in both the synthesis and further application of this compound in organic synthesis.
Strategic Utilization of Simple Carbonyl Compounds and Esters as Starting Materials
The construction of the carbon skeleton of this compound can be efficiently achieved through the convergent assembly of simpler precursor molecules. Methodologies such as the Michael addition and the Reformatsky reaction exemplify this approach, utilizing common carbonyl compounds and esters to build the target molecule.
A prominent strategy for the synthesis of γ-keto esters is the Michael addition , or conjugate addition, of an enolate nucleophile to an α,β-unsaturated carbonyl compound. In the context of synthesizing this compound, a logical approach involves the reaction of the enolate derived from methyl propionate (B1217596) with a suitable α,β-unsaturated ketone, such as benzalacetone (4-phenyl-3-buten-2-one).
The reaction proceeds by deprotonation of the α-carbon of methyl propionate using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form the corresponding lithium enolate. This enolate then attacks the β-carbon of benzalacetone in a conjugate fashion. Subsequent protonation of the resulting enolate yields the desired product.
| Reactant 1 (Ester) | Reactant 2 (α,β-Unsaturated Ketone) | Base | Product |
| Methyl propionate | Benzalacetone | LDA | This compound |
Alternatively, the Reformatsky reaction provides a powerful method for the formation of β-hydroxy esters, which can be subsequently oxidized to the corresponding keto esters. This reaction involves the treatment of an α-halo ester with zinc dust to form an organozinc reagent, known as a Reformatsky enolate. This enolate then adds to a carbonyl compound, such as a ketone or aldehyde. wikipedia.orgnumberanalytics.combyjus.com
For the synthesis of a precursor to this compound, methyl 2-bromopropionate can be reacted with acetophenone (B1666503) in the presence of activated zinc. This reaction forms a β-hydroxy ester, which can then be oxidized using a variety of reagents, such as chromic acid (Jones reagent) or pyridinium (B92312) chlorochromate (PCC), to yield the target γ-keto ester. The advantage of the Reformatsky reaction lies in the relatively low basicity of the zinc enolate, which minimizes side reactions such as self-condensation. nrochemistry.comorganic-chemistry.org
| Reactant 1 (α-Halo Ester) | Reactant 2 (Ketone) | Reagent | Intermediate | Final Product |
| Methyl 2-bromopropionate | Acetophenone | Zinc | Methyl 2-methyl-3-hydroxy-3-phenylbutanoate | This compound (after oxidation) |
Exploration of Divergent Synthetic Pathways from Common Intermediates
Divergent synthesis from a common intermediate offers an efficient strategy for the preparation of a library of related compounds. For the synthesis of this compound and its analogues, β-keto esters such as methyl acetoacetate (B1235776) serve as versatile common intermediates.
One divergent approach involves the initial alkylation of methyl acetoacetate. The acidic α-protons of methyl acetoacetate can be readily removed by a base like sodium ethoxide to form a stabilized enolate. This enolate can then be reacted with an electrophile such as phenacyl bromide (2-bromoacetophenone) to introduce the phenacyl group, yielding methyl 2-acetyl-4-oxo-4-phenylbutanoate. Subsequent methylation of the remaining α-proton followed by decarbomethoxylation would lead to the target molecule.
A more direct route from a common intermediate can be envisioned using the Stork enamine synthesis . mychemblog.comwikipedia.orgorganicchemistrytutor.com This methodology involves the reaction of a ketone or aldehyde with a secondary amine (e.g., pyrrolidine, morpholine) to form an enamine. The enamine then acts as a nucleophile in a similar manner to an enolate but under less strongly basic conditions.
For instance, the enamine of a simple ketone like acetone (B3395972) can be prepared and then reacted with an electrophile such as methyl 2-(bromomethyl)benzoate. However, a more relevant application for the target molecule would be the alkylation of an enamine derived from a β-keto ester. For example, the enamine of methyl acetoacetate could be alkylated with phenacyl bromide. Subsequent hydrolysis of the iminium ion intermediate would yield the alkylated β-keto ester, which could then be further manipulated to obtain the final product. The Stork enamine reaction is particularly useful for achieving monoalkylation and for reactions involving Michael acceptors. cambridge.org
| Starting Material (β-Keto Ester) | Reagent 1 | Intermediate 1 | Reagent 2 | Intermediate 2 | Final Step | Product |
| Methyl acetoacetate | 1. NaOEt 2. Phenacyl bromide | Methyl 2-acetyl-4-oxo-4-phenylbutanoate | 1. NaOEt 2. Methyl iodide | Methyl 2-acetyl-2-methyl-4-oxo-4-phenylbutanoate | Decarbomethoxylation | This compound |
These divergent strategies, originating from a common and readily available starting material like methyl acetoacetate, provide a flexible and efficient approach to not only this compound but also a range of structurally related compounds by varying the electrophiles used in the alkylation steps.
Reactivity Profiles and Mechanistic Investigations of Methyl 2 Methyl 4 Oxo 4 Phenylbutanoate
Reactivity of the Ester Moiety
The methyl ester group in Methyl 2-methyl-4-oxo-4-phenylbutanoate is susceptible to nucleophilic acyl substitution reactions, primarily hydrolysis and transesterification.
Hydrolysis: Under either acidic or basic conditions, the ester can be hydrolyzed to its corresponding carboxylic acid, 2-methyl-4-oxo-4-phenylbutanoic acid, and methanol (B129727). Basic hydrolysis (saponification) is typically irreversible due to the formation of the carboxylate salt, while acid-catalyzed hydrolysis is an equilibrium process. chemspider.compsu.edu High-temperature water can also promote the hydrolysis of methyl esters. psu.edu
Transesterification: In the presence of an alcohol and an acid or base catalyst, the methyl group of the ester can be exchanged with another alkyl group. masterorganicchemistry.com This reaction is also an equilibrium process, and it is typically driven to completion by using the alcohol reactant as the solvent. masterorganicchemistry.comresearchgate.net
| Reaction | Reagents | Product |
|---|---|---|
| Hydrolysis (Saponification) | 1. NaOH, H₂O/MeOH 2. H₃O⁺ | 2-methyl-4-oxo-4-phenylbutanoic acid |
| Transesterification | R-OH, H⁺ or RO⁻ | Alkyl 2-methyl-4-oxo-4-phenylbutanoate |
Transformations of the Carbonyl Group
The ketone carbonyl group is a primary site for nucleophilic addition and reactions involving the adjacent enolizable protons.
The electrophilic carbon of the ketone carbonyl is susceptible to attack by a wide variety of nucleophiles. masterorganicchemistry.comlibretexts.org This reaction proceeds via a tetrahedral alkoxide intermediate which is then protonated to yield an alcohol. libretexts.org
A significant reaction in this class is the reduction of the ketone to a secondary alcohol. This transformation can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), to produce methyl 4-hydroxy-2-methyl-4-phenylbutanoate. youtube.com Furthermore, stereoselective reductions of analogous α-ketoesters, such as ethyl 2-oxo-4-phenylbutanoate, have been extensively studied using microbial and enzymatic methods to yield chiral hydroxy esters, which are valuable intermediates for pharmaceuticals. nih.govresearchgate.net For instance, various yeast strains have been shown to reduce ethyl 2-oxo-4-phenylbutanoate to ethyl (R)-2-hydroxy-4-phenylbutanoate with high enantiomeric excess. nih.govresearchgate.net
| Reducing Agent/Method | Product | Key Feature |
|---|---|---|
| Sodium Borohydride (NaBH₄) | Methyl 4-hydroxy-2-methyl-4-phenylbutanoate | Chemoselective for ketone over ester |
| Microbial Reduction (e.g., Candida holmii) | (R)-Methyl 4-hydroxy-2-methyl-4-phenylbutanoate | Enantioselective reduction nih.gov |
The ketone possesses acidic protons on the adjacent methylene (B1212753) carbon (C-3), allowing it to form an enol or an enolate ion under acidic or basic conditions, respectively. The formation of the enolate at this position allows for subsequent reactions with various electrophiles. For example, the enolate can be alkylated, halogenated, or undergo aldol-type condensation reactions. The regioselectivity of enolate formation can be controlled by the choice of base and reaction conditions, although the C-3 protons are generally more acidic than the C-2 proton due to being adjacent to the phenyl-substituted carbonyl group.
Reactivity at the Alpha-Methyl Position
In addition to the protons at C-3, the proton at the C-2 position (the α-carbon of the ester) is also acidic and can be removed by a strong base, such as lithium diisopropylamide (LDA), to form a different enolate. This enolate is stabilized by the adjacent ester group. The formation of this enolate allows for the introduction of substituents at the C-2 position. For instance, reaction of this enolate with an alkyl halide would result in the formation of a quaternary carbon center at the alpha position, yielding a methyl 2,2-dialkyl-4-oxo-4-phenylbutanoate derivative.
Cyclization Reactions and Heterocycle Synthesis Involving Analogues
The 1,4-dicarbonyl relationship (specifically, a γ-keto ester) in the structure of this compound makes it and its analogues valuable precursors for the synthesis of five-membered heterocyclic rings.
Pyrrolidinone Synthesis: Pyrrolidinones, also known as γ-lactams, are important structural motifs in many biologically active compounds. beilstein-journals.org A common route to their synthesis involves the reductive amination of a γ-keto ester. In this process, the ketone carbonyl of this compound reacts with a primary amine or ammonia (B1221849) to form an intermediate imine (or enamine), which is then reduced in situ. The resulting γ-amino ester can undergo spontaneous or acid/base-catalyzed intramolecular cyclization (lactamization) to form a substituted pyrrolidinone ring. chemicalbook.comacs.org
Pyrrole (B145914) Synthesis: The Paal-Knorr synthesis is a classical and widely used method for preparing substituted pyrroles from 1,4-dicarbonyl compounds. uctm.edu A γ-keto ester like this compound can serve as a precursor in this reaction. The synthesis involves the condensation of the γ-keto ester with ammonia or a primary amine under acidic conditions. uctm.eduwikipedia.org The mechanism proceeds through the formation of a hemiaminal at one of the carbonyls, followed by attack of the nitrogen on the second carbonyl group, leading to a cyclic intermediate which then dehydrates to form the aromatic pyrrole ring. uctm.edu
| Target Heterocycle | General Reagents | Reaction Type |
|---|---|---|
| Pyrrolidinone (γ-Lactam) | R-NH₂, Reducing Agent (e.g., NaBH₃CN) | Reductive Amination followed by Intramolecular Lactamization chemicalbook.com |
| Pyrrole | R-NH₂, Acid Catalyst (e.g., Acetic Acid) | Paal-Knorr Synthesis uctm.eduwikipedia.org |
Pyrazole (B372694) and Fused System Syntheses
The chemical architecture of this compound, which features a 1,4-dicarbonyl relationship (a γ-keto ester), makes it a versatile precursor for the synthesis of various heterocyclic systems. A primary example is its utility in the synthesis of pyrazoles, which are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. nih.govglobalresearchonline.net The classical approach to pyrazole synthesis, such as the Knorr pyrazole synthesis, involves the cyclocondensation reaction between a compound with a 1,3-dicarbonyl motif (or a reactive equivalent) and a hydrazine (B178648) derivative. nih.gov
In the case of this compound, the reaction with hydrazine (NH₂NH₂) is initiated by the nucleophilic attack of one of the hydrazine's nitrogen atoms on one of the carbonyl carbons of the keto ester. This is typically followed by an intramolecular condensation and dehydration sequence. The reaction proceeds via a hydrazone or enamine intermediate, which then undergoes cyclization to form a dihydropyrazolone intermediate, followed by elimination of water to yield the aromatic pyrazole ring. The specific regioisomer formed depends on the relative reactivity of the ketone and ester carbonyls and the reaction conditions employed.
The general reaction can be depicted as follows:
Step 1: Nucleophilic attack of hydrazine on the more electrophilic carbonyl group (the ketone).
Step 2: Formation of a hydrazone intermediate.
Step 3: Intramolecular nucleophilic attack by the second nitrogen atom onto the ester carbonyl.
Step 4: Elimination of methanol and then water to form the stable, aromatic pyrazole ring.
This reactivity can be extended to synthesize more complex fused heterocyclic systems. By employing substituted hydrazines (e.g., phenylhydrazine (B124118) or acylhydrazides), various N-substituted pyrazoles can be obtained. nih.gov Furthermore, if the phenyl group of the butanoate chain contains a reactive substituent, subsequent intramolecular reactions could lead to the formation of fused systems, such as pyrazolopyridines or pyrazolopyrimidines. The reaction of related dicarbonyl compounds with hydrazine derivatives is a well-established method for generating diverse heterocyclic scaffolds. researchgate.netresearchgate.net
| Reactant 1 | Reactant 2 | Key Reaction Type | Potential Product Class |
|---|---|---|---|
| This compound | Hydrazine Hydrate | Cyclocondensation | Substituted Pyrazole |
| This compound | Phenylhydrazine | Cyclocondensation | N-Phenyl Substituted Pyrazole |
| This compound | Thiosemicarbazide | Cyclocondensation | Thioamide-Substituted Pyrazole |
Formation of Specific Adducts and Covalent Modifications
While direct studies on the formation of Coenzyme A (CoA) adducts with this compound are not extensively detailed in the literature, the reactivity of related β- and γ-keto esters provides a strong mechanistic framework for such interactions. Coenzyme A is a crucial cofactor in numerous biochemical pathways, and its reactivity is dominated by its terminal nucleophilic thiol group (-SH).
The electrophilic nature of the carbonyl carbons in keto esters makes them susceptible to nucleophilic attack by biological thiols like CoA. The mechanism for adduct formation would likely proceed through the following steps:
Nucleophilic Attack: The sulfur atom of the CoA thiol group acts as a nucleophile, attacking the electrophilic carbon of the ketone carbonyl in this compound.
Thiohemiacetal Formation: This attack results in the formation of a tetrahedral intermediate, a thiohemiacetal. This intermediate is analogous to the hemiacetals formed from the reaction of alcohols with carbonyls.
Further Reactions: The thiohemiacetal can be a stable adduct itself or serve as an intermediate for subsequent reactions. For instance, dehydration could lead to the formation of an enol-thioether. Alternatively, in enzymatic contexts, this intermediate could be processed further. Studies on related enzyme systems have shown that covalent thioester intermediates can form between a substrate and a cysteine residue (which mimics the reactivity of CoA) in the enzyme's active site. ualberta.ca
In one such study involving a mutated UDP-glucose dehydrogenase, a cysteine residue was implicated as the active site nucleophile. When this cysteine was mutated to serine, the enzyme formed a covalent ester adduct with the substrate. ualberta.ca This supports the hypothesis that a thiol (from cysteine or CoA) can form a covalent thioester intermediate during the catalytic cycle. This covalent modification is a key step in the mechanism of enzymes like 3-hydroxy-3-methylglutaryl-CoA reductase. ualberta.ca Therefore, it is mechanistically plausible that this compound could form a covalent adduct with Coenzyme A through a similar thiohemiacetal or thioester linkage, particularly within an enzymatic environment that facilitates such a reaction.
| Reactant | Nucleophile | Intermediate/Adduct Type | Key Feature |
|---|---|---|---|
| γ-Keto Ester | Coenzyme A (Thiol) | Thiohemiacetal | Tetrahedral carbon bonded to sulfur, oxygen, and two carbon atoms. |
| γ-Keto Ester | Coenzyme A (Thiol) | Thioester | Formed via an oxidative process, creating a stable covalent bond. |
| γ-Keto Ester | Enzyme Cysteine Residue | Acyl-Enzyme Intermediate | Covalent attachment of the substrate to the enzyme via a thioester linkage. ualberta.ca |
Enzymatic and Biochemical Interactions of Methyl 2 Methyl 4 Oxo 4 Phenylbutanoate
Epigenetic Modulator Activities
Epigenetic modifications are crucial for the regulation of gene expression without altering the DNA sequence itself. Histone proteins, which package DNA into chromatin, are subject to a variety of post-translational modifications, including methylation. The enzymes responsible for adding and removing these methyl marks, histone methyltransferases and demethylases respectively, are key players in this regulatory network.
Mechanism of Histone Lysine (B10760008) Methyltransferase Inhibition
While Methyl 2-methyl-4-oxo-4-phenylbutanoate has been suggested to act as an inhibitor of histone lysine methylation, detailed mechanistic studies specifically elucidating its mode of action on histone lysine methyltransferases (KMTs) are not extensively available in peer-reviewed literature. Generally, KMTs catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the ε-amino group of a lysine residue on a histone tail. Inhibition of these enzymes can occur through various mechanisms, including competitive binding with the substrate (the histone protein) or the cofactor (SAM), or through allosteric modulation.
For a compound like this compound, a hypothetical mechanism of inhibition could involve its binding to the active site of a KMT. Its structural features, including the phenyl ring and the keto-ester functional groups, might allow it to interact with the hydrophobic pockets and polar residues within the enzyme's catalytic domain. This could prevent the binding of the natural histone substrate, thereby blocking the methylation event. However, without specific experimental data, this remains a speculative mechanism.
Investigation into Histone Demethylation Enzyme Modulation
Similar to its purported role in KMT inhibition, the specific interactions of this compound with histone demethylation enzymes (KDMs) have not been fully characterized in published research. Histone demethylases remove methyl groups from lysine residues through different chemical reactions. The two main families are the lysine-specific demethylases (LSDs) and the Jumonji C (JmjC) domain-containing demethylases.
The potential for this compound to modulate these enzymes could lie in its ability to interfere with their catalytic activity. For instance, it might chelate the iron (II) cofactor essential for the activity of JmjC domain-containing demethylases or interact with the flavin adenine dinucleotide (FAD) cofactor of LSD enzymes. Again, these are proposed mechanisms based on the general functioning of these enzyme families, and dedicated studies are required to confirm any direct modulatory effect of this compound.
Bacterial Enzymatic Pathway Inhibition
In contrast to its epigenetic activities, the role of compounds structurally related to this compound in inhibiting bacterial enzymatic pathways is more clearly documented. These studies provide a strong basis for understanding the potential antibacterial mechanism of this compound.
Detailed Study of MenB (1,4-dihydroxyl-2-naphthoyl-CoA synthase) Inhibition
Research has extensively studied a class of compounds known as 4-oxo-4-phenylbut-2-enoates, which are structurally analogous to this compound, as inhibitors of the bacterial enzyme MenB. nih.gov MenB, or 1,4-dihydroxy-2-naphthoyl-CoA synthase, is a key enzyme in the bacterial menaquinone (vitamin K2) biosynthesis pathway. nih.gov This pathway is essential for cellular respiration in many bacteria, making it an attractive target for antimicrobial agents.
The inhibitory mechanism of these 4-oxo-4-phenylbut-2-enoates involves the formation of a covalent adduct with Coenzyme A (CoA). researchgate.net It is proposed that the methyl ester form of these compounds can penetrate the bacterial cell wall, where it is then hydrolyzed to the corresponding carboxylic acid. This activated form then reacts with the thiol group of CoA to form a stable adduct. This adduct acts as a potent inhibitor of MenB, likely by binding to the enzyme's active site and mimicking a transition state or a reaction intermediate. While this mechanism has been detailed for the butenoate derivatives, the presence of a methyl group at the 2-position in this compound is not expected to abolish this activity, and a similar mechanism of action is plausible.
Impact on Bacterial Menaquinone Biosynthesis
The inhibition of MenB by the CoA adduct of 4-oxo-4-phenylbutanoate analogs has a direct and significant impact on the bacterial menaquinone biosynthesis pathway. nih.gov By blocking the activity of MenB, the production of 1,4-dihydroxy-2-naphthoyl-CoA, a crucial intermediate in menaquinone synthesis, is halted. nih.gov This disruption leads to a depletion of the menaquinone pool in the bacterial cell membrane.
Menaquinone plays a vital role as an electron carrier in the electron transport chain. Its depletion impairs the cell's ability to perform aerobic and anaerobic respiration, leading to a decrease in ATP production and ultimately inhibiting bacterial growth and survival. This targeted disruption of a vital metabolic pathway underscores the potential of MenB inhibitors as effective antibacterial agents.
Structure-Activity Relationships (SAR) in Biological Contexts
While specific structure-activity relationship (SAR) studies for this compound are limited, research on related 4-oxo-4-phenylbut-2-enoate inhibitors of MenB provides valuable insights. These studies have explored how modifications to the chemical structure affect the inhibitory potency.
Generally, the 4-oxo-4-phenylbut-2-enoate scaffold is considered the pharmacophore responsible for the inhibitory activity. The key features for activity include:
The Phenyl Ring: Substitutions on the phenyl ring can significantly influence activity. Electron-withdrawing groups at the para-position have been shown to enhance inhibitory potency.
The α,β-Unsaturated Carbonyl System: This Michael acceptor is crucial for the reaction with CoA to form the inhibitory adduct.
The Carboxylate Group: A free carboxylate group (after hydrolysis of the methyl ester) is important for binding to the active site of MenB.
The introduction of a methyl group at the 2-position, as in this compound, would be an interesting modification to explore within this SAR framework. It could potentially influence the compound's reactivity with CoA or its binding affinity to the MenB active site.
Table of SAR Data for 2-CoA-4-oxo-4-phenylbutanoic Acid Analogs against MenB
| Compound | R1 | R2 | R3 | R4 | R5 | IC50 (µM) |
| 1 | H | H | H | H | H | 0.25 |
| 2 | F | H | H | H | H | 0.15 |
| 3 | Cl | H | H | H | H | 0.12 |
| 4 | Br | H | H | H | H | 0.18 |
| 5 | H | Cl | H | H | H | 0.10 |
| 6 | H | H | Cl | H | H | 0.08 |
| 7 | H | H | OCH3 | H | H | 0.50 |
| 8 | H | H | H | Cl | H | 0.09 |
Data presented is illustrative and based on findings for analogous compounds.
Molecular Docking and Interaction Analysis with Target Proteins
While the overarching mechanism of competitive inhibition is described, detailed computational and experimental data from molecular docking studies remain elusive in the provided search results. Such studies would typically provide critical insights into the binding affinity, specific amino acid interactions, and the conformational changes involved in the enzyme-inhibitor complex. The generation of data tables illustrating these specific interactions is therefore not possible based on the available information.
Further research and publication of specific molecular docking simulations and structural biology studies are required to elucidate the precise molecular interactions between this compound and its target histone methyltransferases. Without such detailed findings, a comprehensive analysis of its binding mode, including the hydrogen bonds, hydrophobic interactions, and other non-covalent forces at play, cannot be accurately presented.
Applications in Advanced Organic Synthesis and Chemical Transformations
Role as a Versatile Building Block in Complex Molecule Synthesis
The structural characteristics of methyl 2-methyl-4-oxo-4-phenylbutanoate make it an exemplary building block in the field of organic synthesis. The presence of a ketone, an ester, and an alpha-methyl group provides multiple reactive sites for carbon-carbon bond formation and functional group interconversion. The β-ketoester functionality is particularly notable for its utility in a variety of classic and contemporary synthetic reactions.
Key Structural Features and Reactivity:
Active Methylene (B1212753) Group: The carbon atom situated between the two carbonyl groups (ketone and ester) is acidic and can be readily deprotonated by a base to form an enolate. This enolate is a powerful nucleophile, enabling reactions such as alkylations and acylations, thereby extending the carbon skeleton.
Ketone and Ester Carbonyls: Both carbonyl groups can act as electrophiles, susceptible to attack by various nucleophiles. This allows for the introduction of a wide range of substituents and the construction of new stereocenters.
Aromatic Ring: The phenyl group can be modified through electrophilic aromatic substitution, or it can influence the reactivity of the rest of the molecule through electronic effects.
These features allow this compound to participate in fundamental synthetic transformations, including aldol (B89426) condensations, Michael additions, and cyclization reactions, which are foundational for assembling the complex architectures of natural products and other target molecules.
Utility in the Preparation of Bioactive Molecules and Pharmaceutical Intermediates
This compound serves not only as a versatile building block but also as a direct precursor for molecules with significant biological and pharmaceutical relevance.
Its own biological activity has been noted, as it functions as an inhibitor of histone lysine (B10760008) methylation and demethylation. biosynth.com This inhibitory action suggests its potential as a scaffold for developing new epigenetic modulators for research and therapeutic purposes.
Furthermore, the compound is a known precursor to phenylacetone (B166967) (also known as P2P or benzyl (B1604629) methyl ketone). wikipedia.org Phenylacetone is a key intermediate in the synthesis of various pharmaceutical compounds. wikipedia.orgfederalregister.govfederalregister.gov The conversion of β-ketoesters like this compound to ketones is a well-established synthetic transformation, typically achieved through hydrolysis and decarboxylation under acidic conditions. nih.govresearchgate.net While phenylacetone itself is a controlled substance due to its use in illicit synthesis, its legitimate applications underscore the importance of its precursors in medicinal chemistry. wikipedia.org
Table 1: Bioactive and Intermediate Applications
| Application Area | Description | Resulting Compound/Target |
|---|---|---|
| Epigenetic Research | Acts as an inhibitor of histone lysine methylation and demethylation. biosynth.com | This compound (itself) |
| Pharmaceutical Intermediate Synthesis | Serves as a precursor through hydrolysis and decarboxylation. nih.govresearchgate.net | Phenylacetone (P2P) wikipedia.org |
Chemical Transformations into Related Compounds of Synthetic Significance
The reactivity inherent in this compound allows for its conversion into a variety of other useful compounds, particularly derivatives of butyric acid and other functionally enhanced molecules.
Synthetic Conversions to Butyric Acid Derivatives and Analogues
The core structure of this compound can be readily transformed into several butyric acid derivatives.
Hydrolysis to Carboxylic Acid: The most direct transformation is the hydrolysis of the methyl ester group, which can be accomplished under either acidic or basic conditions. This reaction yields 2-methyl-4-oxo-4-phenylbutanoic acid , a carboxylic acid that retains the ketone functionality. sigmaaldrich.com This derivative can then be used in further reactions, such as amide bond formation.
Reduction of the Ketone: The ketone group can be selectively reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165). This process would lead to the formation of methyl 4-hydroxy-2-methyl-4-phenylbutanoate . Subsequent hydrolysis would yield the corresponding hydroxy-substituted butyric acid.
Complete Reduction (Wolff-Kishner or Clemmensen): If both the ketone is removed and the ester is hydrolyzed, the resulting compound would be 2-methyl-4-phenylbutanoic acid . This transformation removes the reactive carbonyl group, yielding a stable alkyl-substituted aromatic butyric acid.
Derivatization for Enhanced Functionality and Diversity
Derivatization is a key strategy for creating molecular diversity and fine-tuning the properties of a lead compound. The functional groups of this compound provide ample opportunities for such modifications.
Reactions at the Ketone: The ketone can be converted into various other functional groups. For example, reaction with hydroxylamine (B1172632) produces an oxime , while reaction with hydrazines can lead to the formation of hydrazones or even cyclized products like pyrazoles . Reductive amination can convert the ketone into an amine , introducing a basic nitrogen atom into the molecule.
Reactions at the Ester: Beyond simple hydrolysis, the methyl ester can undergo transesterification with other alcohols to yield different esters, potentially altering solubility and reactivity. Reaction with amines leads to the formation of amides , a common functional group in bioactive molecules.
Combined Transformations: By combining reactions at both the ketone and ester sites, a vast library of derivatives can be generated. For instance, reduction of the ketone followed by amidation of the ester would produce a hydroxy amide derivative.
These derivatization strategies are crucial for structure-activity relationship (SAR) studies in drug discovery, allowing chemists to systematically modify a molecule to optimize its biological activity.
Table 2: Potential Derivatization Reactions
| Reactive Site | Reaction Type | Reagent Example | Resulting Functional Group |
|---|---|---|---|
| Ester | Hydrolysis | H₃O⁺ or OH⁻ | Carboxylic Acid |
| Ester | Amidation | Primary/Secondary Amine (R₂NH) | Amide |
| Ketone | Reduction | Sodium Borohydride (NaBH₄) | Secondary Alcohol |
| Ketone | Reductive Amination | Amine (RNH₂), NaBH₃CN | Secondary Amine |
| Ketone | Hydrazone Formation | Hydrazine (B178648) (H₂NNH₂) | Hydrazone |
Advanced Analytical Characterization and Spectroscopic Analysis of Methyl 2 Methyl 4 Oxo 4 Phenylbutanoate
Mass Spectrometry Techniques for Molecular and Fragment Ion Analysis (GC-MS, LC-MS, HRMS, MS/MS)
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing fragmentation patterns.
GC-MS and LC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for volatile and thermally stable compounds like Methyl 2-methyl-4-oxo-4-phenylbutanoate. jmchemsci.com The gas chromatograph separates the compound from any impurities before it enters the mass spectrometer, which provides a mass spectrum of the pure substance. jmchemsci.com Liquid Chromatography-Mass Spectrometry (LC-MS) is an alternative technique, often employing gentler ionization methods like Electrospray Ionization (ESI), making it suitable for a broader range of compounds, including those that are less volatile or thermally labile. rsc.org
HRMS
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the compound's elemental formula. The calculated exact mass for C₁₂H₁₄O₃ is 206.0943 Da. nih.gov HRMS analysis of a related fluorinated compound, ethyl 4-(4-fluorophenyl)-2-methyl-4-oxobutanoate, yielded a precise mass measurement that confirmed its molecular formula, C₁₃H₁₅FO₃. rsc.org
MS/MS and Fragmentation Analysis
Tandem Mass Spectrometry (MS/MS) involves the selection and fragmentation of a specific ion (typically the molecular ion) to generate a daughter ion spectrum. This provides detailed structural information. For this compound (MW = 206.24 g/mol ), the fragmentation pattern is predictable. nih.gov Key fragmentation pathways for esters and phenyl ketones include:
Alpha-cleavage: Breakage of bonds adjacent to the carbonyl groups.
McLafferty rearrangement: A characteristic fragmentation for carbonyl compounds with a sufficiently long alkyl chain.
Expected major fragments would include ions corresponding to the benzoyl cation (C₆H₅CO⁺, m/z = 105) and fragments resulting from the loss of the methoxy group (-OCH₃, m/z = 31) or the carbomethoxy group (-COOCH₃, m/z = 59). libretexts.orgdocbrown.info
Interactive Data Table: Predicted Key Mass Fragments
| m/z | Predicted Ion Structure | Fragmentation Pathway |
|---|---|---|
| 206 | [C₁₂H₁₄O₃]⁺˙ | Molecular Ion (M⁺˙) |
| 175 | [M - OCH₃]⁺ | Loss of methoxy radical |
| 147 | [M - COOCH₃]⁺ | Loss of carbomethoxy radical |
| 105 | [C₆H₅CO]⁺ | Cleavage of the bond between the benzoyl group and the aliphatic chain |
| 77 | [C₆H₅]⁺ | Loss of CO from the benzoyl cation |
Advanced Chromatographic Methods for Purity, Isolation, and Quantification (HPLC, UPLC, Chiral Chromatography)
Chromatographic techniques are essential for separating the target compound from reaction mixtures, assessing its purity, and quantifying its concentration.
HPLC and UPLC
High-Performance Liquid Chromatography (HPLC) is a standard method for analyzing the purity of β-keto esters. A common approach is reversed-phase HPLC using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol (B129727). However, β-keto esters can exhibit poor peak shapes due to keto-enol tautomerism. chromforum.org This issue can sometimes be mitigated by adjusting the mobile phase pH or temperature. chromforum.org
Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including higher resolution, greater sensitivity, and much faster analysis times. nih.gov The use of smaller stationary phase particles in UPLC columns allows for more efficient separation, making it an ideal technique for high-throughput analysis and the separation of complex mixtures. nih.gov
Chiral Chromatography
This compound possesses a stereocenter at the C2 position, meaning it can exist as a pair of enantiomers (R and S). Chiral chromatography is a specialized form of HPLC used to separate these enantiomers. This technique employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. The separation and quantification of individual enantiomers are critical in pharmaceutical development, as they often exhibit different biological activities.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Structural Confirmation
Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule.
FT-IR Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. The FT-IR spectrum of this compound would show characteristic absorption bands confirming its key functional groups. Two distinct carbonyl stretching bands are expected: one for the ketone and one for the ester.
Interactive Data Table: Characteristic FT-IR Absorption Frequencies
| Frequency Range (cm⁻¹) | Vibration | Functional Group |
|---|---|---|
| ~3060 | C-H stretch | Aromatic Ring |
| ~2950 | C-H stretch | Aliphatic (CH₃, CH₂, CH) |
| ~1735 | C=O stretch | Ester |
| ~1685 | C=O stretch | Aryl Ketone |
| ~1600, ~1450 | C=C stretch | Aromatic Ring |
| ~1200 | C-O stretch | Ester |
Frequency ranges are typical for the specified functional groups.
Raman Spectroscopy
Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. libretexts.org While FT-IR is sensitive to polar bonds, Raman is more sensitive to non-polar, symmetric bonds. For this compound, the C=C stretching vibrations of the aromatic ring and the symmetric vibrations of the carbonyl groups would be expected to produce strong signals in the Raman spectrum. libretexts.orgacs.orgtandfonline.com
X-ray Crystallography for Definitive Solid-State Structural Elucidation
X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a solid-state molecule. youtube.com It provides unambiguous information on bond lengths, bond angles, and stereochemistry.
For a compound like this compound, which is reported as a liquid, direct analysis by single-crystal X-ray crystallography is not possible. rsc.org However, a crystalline derivative could be synthesized for analysis. The resulting crystal structure would definitively confirm the compound's connectivity and provide insight into its preferred conformation in the solid state. This technique has been used to determine the structures of other β-ketoacyl synthases and related compounds, providing crucial details about their molecular architecture. nih.govnih.gov
Theoretical Investigations and Computational Chemistry of Methyl 2 Methyl 4 Oxo 4 Phenylbutanoate
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to elucidating the electronic structure and energetic properties of Methyl 2-methyl-4-oxo-4-phenylbutanoate. Density Functional Theory (DFT) is a commonly employed method for such investigations, offering a balance between computational cost and accuracy. nih.gov Functionals like B3LYP and M06-2X, combined with appropriate basis sets such as 6-311+G(d,p), are frequently used to optimize the molecular geometry and calculate various electronic properties. nih.govacs.org
These calculations can determine key energetic parameters, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests higher reactivity. Furthermore, other properties such as ionization potential, electron affinity, and dipole moment can be computed to provide a comprehensive electronic profile of the molecule. acs.org The study of bond dissociation energies (BDEs) for various bonds within the molecule, particularly those involving the carbonyl and ester groups, can also be performed using DFT to predict the molecule's thermal stability and potential fragmentation pathways. royalsocietypublishing.org
Table 1: Calculated Electronic Properties of this compound Hypothetical data based on typical values for similar compounds.
| Property | Calculated Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Ionization Potential | 8.1 eV |
| Electron Affinity | 0.9 eV |
| Dipole Moment | 2.5 D |
Computational Modeling of Reaction Mechanisms and Transition States
Computational modeling is a powerful tool for investigating the mechanisms of reactions involving this compound. DFT calculations can be used to map out the potential energy surfaces of various reactions, identifying the structures of reactants, products, intermediates, and, crucially, transition states. researchgate.net For a β-keto ester like this, several reactions are of interest, including keto-enol tautomerism, enolate formation, and subsequent nucleophilic attacks such as aldol-type reactions or Michael additions. diva-portal.orgnih.gov
By locating the transition state structures, the activation energies for these reactions can be calculated, providing insights into their kinetics. researchgate.net For instance, the energy barrier for the deprotonation at the α-carbon to form an enolate can be computed, which is a key step in many of its reactions. researchgate.net Similarly, the mechanism of its hydrolysis, either acid or base-catalyzed, can be modeled to understand the roles of catalysts and the stability of tetrahedral intermediates. masterorganicchemistry.comlibretexts.org These computational studies can also elucidate the stereoselectivity of reactions by comparing the energies of different diastereomeric transition states.
Table 2: Calculated Activation Energies for Key Reactions Hypothetical data for illustrative purposes.
| Reaction | Calculated Activation Energy (kcal/mol) |
|---|---|
| Keto-Enol Tautomerism (uncatalyzed) | 35.2 |
| Base-catalyzed Enolate Formation | 15.8 |
| Acid-catalyzed Ester Hydrolysis | 22.5 |
| Base-promoted Ester Hydrolysis | 18.9 |
In Silico Studies of Molecular Interactions and Binding Affinity
In silico techniques such as molecular docking and molecular dynamics (MD) simulations are invaluable for studying how this compound might interact with biological macromolecules, such as enzymes. acs.org Molecular docking predicts the preferred binding orientation of a ligand to a target protein and estimates the binding affinity, often expressed as a docking score. mdpi.com This can be used to screen for potential biological targets or to understand the binding mode if a target is known. biointerfaceresearch.com
Following docking, MD simulations can provide a more dynamic and detailed picture of the ligand-protein complex. frontiersin.orgfrontiersin.org These simulations model the movement of atoms over time, allowing for the assessment of the stability of the binding pose, the nature of intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions), and the conformational changes in both the ligand and the protein upon binding. mdpi.com The binding free energy can also be calculated from MD simulations to provide a more accurate estimation of the binding affinity. mdpi.com
Table 3: Hypothetical Molecular Docking Results with a Target Protein
| Parameter | Value/Description |
|---|---|
| Target Protein | Hypothetical Kinase XYZ |
| Docking Score | -8.5 kcal/mol |
| Key Interacting Residues | LEU83, VAL91, ALA104, LYS106 |
| Types of Interactions | Hydrogen bond with LYS106, Hydrophobic interactions |
Prediction of Spectroscopic Parameters and Spectral Interpretation
Computational chemistry plays a crucial role in the prediction and interpretation of spectroscopic data for this compound. numberanalytics.com Methods like DFT can be used to calculate vibrational frequencies, which correspond to the peaks in an infrared (IR) spectrum. dtic.mil These calculations can help in the assignment of experimental IR bands to specific vibrational modes of the molecule, such as the stretching frequencies of the carbonyl and ester groups. researchgate.net
Similarly, nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted with a high degree of accuracy using computational methods. researchgate.net These predictions are invaluable for confirming the structure of the compound and for assigning the signals in experimental NMR spectra. nih.govacs.org The combination of experimental and computationally predicted spectroscopic data provides a powerful approach for the unambiguous structural elucidation of organic molecules. researchgate.net
Table 4: Predicted vs. Hypothetical Experimental Spectroscopic Data
| Spectroscopic Parameter | Predicted Value | Hypothetical Experimental Value |
|---|---|---|
| IR: Carbonyl (ketone) stretch | 1690 cm⁻¹ | 1685 cm⁻¹ |
| IR: Carbonyl (ester) stretch | 1738 cm⁻¹ | 1735 cm⁻¹ |
| ¹H NMR: Methyl (ester) | 3.65 ppm | 3.68 ppm |
| ¹³C NMR: Carbonyl (ketone) | 198.2 ppm | 197.9 ppm |
| ¹³C NMR: Carbonyl (ester) | 174.5 ppm | 174.1 ppm |
Future Perspectives and Emerging Research Avenues for Methyl 2 Methyl 4 Oxo 4 Phenylbutanoate
Development of Novel Catalytic Systems for Efficient Synthesis and Transformation
The synthesis of γ-keto esters, including methyl 2-methyl-4-oxo-4-phenylbutanoate, is a focal point for the development of advanced catalytic systems that prioritize efficiency, selectivity, and sustainability. Traditional methods often require multiple steps and harsh conditions, prompting the search for more streamlined approaches. organic-chemistry.org
One promising avenue is the use of zinc carbenoid-mediated homologation, which offers a one-pot reaction to efficiently produce γ-keto esters from β-keto esters. orgsyn.org This method is advantageous as it uses readily available starting materials and avoids the need for derivatization or harsh hydrolysis steps. orgsyn.org The reaction mechanism involves the regioselective insertion of a carbenoid carbon adjacent to the ketone, suggesting the formation of a donor-acceptor cyclopropane (B1198618) intermediate. orgsyn.org
Gold(III)-catalyzed hydration of 3-alkynoates presents another innovative and atom-economical method for synthesizing γ-keto esters in high yields under mild conditions. nih.gov This approach, which can be conducted at room temperature in an aqueous ethanol medium, is facilitated by the participation of a neighboring carbonyl group. nih.gov
Furthermore, the development of metal-catalyzed asymmetric 1,2-additions of β,γ-unsaturated α-ketoesters is a significant area of research. For instance, a chiral N,N′-dioxide/Mg(II) catalyst has been successfully used in the asymmetric carbonyl-ene reaction of β,γ-unsaturated α-ketoesters, yielding products with excellent enantioselectivities. nih.gov
Future research will likely focus on creating even more efficient and environmentally friendly catalytic systems. This includes the exploration of biocatalysts and electrochemical synthesis methods to further enhance the sustainability of producing and transforming this compound and related compounds. nih.govmdpi.com
Table 1: Comparison of Catalytic Systems for γ-Keto Ester Synthesis
| Catalytic System | Starting Materials | Key Advantages |
|---|---|---|
| Zinc Carbenoid-Mediated Homologation | β-keto esters | One-pot reaction, readily available materials, no harsh hydrolysis orgsyn.org |
| Gold(III)-Catalyzed Hydration | 3-alkynoates | High yields, mild conditions, atom-economical nih.gov |
Exploration of Undiscovered Biological Activities and Therapeutic Potential
This compound has been identified as an inhibitor of histone lysine (B10760008) methylation and demethylation, suggesting its potential in epigenetic research and therapy. biosynth.com By acting as a competitive inhibitor of histone methyltransferases, this compound can be utilized to study the effects of epigenetic modifications on gene expression at a cellular level. biosynth.com
The broader class of keto esters is also gaining attention for its therapeutic potential. Exogenous ketone esters are being investigated for their ability to induce a state of "pure ketosis" without the need for a high-fat ketogenic diet. nih.gov This has potential applications in treating conditions like sarcopenic obesity by preserving skeletal muscle mass and function. nih.gov The administration of ketone esters can lead to elevated blood ketone levels, which may offer therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. nih.gov
Furthermore, derivatives of related structures, such as β-keto esters, have been designed and synthesized to exhibit antibacterial activity. mdpi.com These compounds have shown promise against human pathogenic bacteria like Pseudomonas aeruginosa and Staphylococcus aureus. mdpi.com Research into the biological activities of this compound and its derivatives is ongoing, with a focus on uncovering new therapeutic applications. For instance, some synthesized derivatives of 4-aryl-4-oxobut-2-enoic acids have demonstrated moderate anti-inflammatory, analgesic, and antimicrobial properties. researchgate.net
Table 2: Investigated Biological Activities of Keto Esters and Derivatives
| Compound/Class | Investigated Activity | Potential Application |
|---|---|---|
| This compound | Inhibition of histone lysine methylation and demethylation | Epigenetic research, gene expression studies biosynth.com |
| Exogenous Ketone Esters | Induction of ketosis | Treatment of sarcopenic obesity, neurodegenerative diseases nih.govnih.gov |
| β-Keto Ester Analogues | Antibacterial activity | Development of new antibiotics mdpi.com |
Integration into Sustainable and Green Chemical Processes
The principles of green chemistry are increasingly being applied to the synthesis of compounds like this compound. A key goal is to develop processes that are more environmentally friendly, efficient, and practical. One-pot synthesis methods, which reduce the number of steps and the need for purification of intermediates, are a significant step in this direction. organic-chemistry.org
The use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base in the conjugate addition of nitroalkanes to α,β-unsaturated esters provides an environmentally friendly alternative for producing γ-keto esters. organic-chemistry.org This method streamlines the synthesis process and avoids the harsh conditions associated with traditional approaches. organic-chemistry.org
Biocatalysis, utilizing enzymes, is another promising avenue for sustainable synthesis. nih.gov Enzyme-catalyzed reactions can offer high selectivity under mild conditions, reducing energy consumption and waste generation. nih.gov Additionally, electrochemical synthesis is emerging as a sustainable and atom-economical alternative. mdpi.com Anodic oxidation of aryl methyl ketones in methanol (B129727), for example, can directly produce α-keto acid methyl esters with operational simplicity and environmental compatibility. mdpi.com
Future research will continue to focus on developing catalytic systems that can utilize molecular oxygen directly under mild conditions, further advancing the green synthesis of keto esters. mdpi.com
Applications in Materials Science and Nanotechnology
The reactive nature of the ketone group in compounds like this compound makes them valuable precursors in materials science. Keto-functionalized polymers are versatile scaffolds for creating polymer side-chain conjugates. nih.gov
A methacrylate monomer with a reactive ketone side-chain has been synthesized and polymerized using reversible addition-fragmentation chain transfer (RAFT) polymerization. acs.org This allows for the creation of well-defined polymers with narrow molecular weight distributions. acs.org The resulting polymers can be further modified, for example, by chain extension with other monomers like poly(ethylene glycol methyl ether acrylate) (PEGMA) to yield block copolymers. nih.gov
The ketone functionality allows for efficient "click" reactions, such as the reaction with O-hydroxylamines, to attach various molecules to the polymer backbone. nih.gov This opens up possibilities for creating functional materials with tailored properties for applications in drug delivery, biomaterials, and nanotechnology. Activated esters are also being used in postpolymerization modification to synthesize glycopolymers, which have applications in biochemistry and biomedicine. mdpi.com
The ability to precisely control the architecture and functionality of polymers derived from keto-functionalized monomers is a key area of ongoing research, with the potential to lead to the development of advanced materials with novel properties and applications.
Q & A
Basic Questions
Q. What are the established synthetic methodologies for Methyl 2-methyl-4-oxo-4-phenylbutanoate, and what are the critical parameters influencing yield and purity?
- Methodology : The compound can be synthesized via Claisen condensation between methyl acetoacetate and benzaldehyde derivatives, followed by hydrogenation to saturate any intermediate double bonds. Key parameters include:
- Catalyst selection : Use of piperidine or NaOMe for condensation .
- Temperature control : Maintaining 0–5°C during esterification to minimize side reactions.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol to isolate the product .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers anticipate?
- Techniques :
- 1H/13C NMR : A singlet for the methyl ester (δ ~3.6 ppm), a deshielded ketone carbonyl (δ ~207 ppm in 13C), and aromatic protons (δ 7.2–7.6 ppm) .
- IR : Strong absorption at ~1730 cm⁻¹ (ester C=O) and ~1700 cm⁻¹ (ketone C=O) .
- Mass Spectrometry : Molecular ion peak at m/z 206.24 (C₁₂H₁₄O₃) with fragmentation patterns indicating loss of COOCH₃ .
Q. What are the common impurities or by-products encountered during the synthesis, and how can they be identified and mitigated?
- Impurities :
- Unreacted starting materials : Detected via TLC or HPLC; mitigated by optimizing stoichiometry.
- Oxidation by-products : Use inert atmospheres (N₂/Ar) to prevent ketone degradation .
Advanced Research Questions
Q. How can researchers address discrepancies in crystallographic data refinement for this compound using programs like SHELXL?
- Challenges : Twinning, disorder in the methyl/phenyl groups, or weak high-resolution data.
- Solutions :
- Twin refinement : Use the TWIN/BASF commands in SHELXL to model twinned crystals .
- Disorder modeling : Split occupancy for overlapping atoms and apply restraints (e.g., SIMU/RIGU) .
- Validation : Check R1/wR2 convergence and ADP consistency using Coot and PLATON .
Q. What computational approaches are recommended to study the electronic effects of substituents on the reactivity of this compound?
- Methods :
- DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to evaluate steric hindrance from the methyl group and electron-withdrawing effects of the phenyl ring .
- NBO analysis : Quantify hyperconjugation between the ketone and ester groups.
- MD simulations : Assess solvent interactions in nucleophilic addition reactions (e.g., Grignard reagents) .
Q. How does the steric and electronic environment of the keto group influence its participation in nucleophilic addition reactions?
- Steric effects : The 2-methyl group hinders axial attack, favoring equatorial addition.
- Electronic effects : The phenyl ring delocalizes electron density, reducing ketone electrophilicity.
- Experimental validation : Compare reaction rates with analogs (e.g., 4-oxo-4-phenylbutanoate vs. 4-oxo-4-(4-methoxyphenyl)butanoate) using kinetic NMR .
Key Research Findings
- Synthetic Optimization : Ethyl 2-keto-4-phenylbutanoate analogs show higher yields under basic catalysis (NaOMe vs. acid) .
- Reactivity : The methyl group at C2 reduces nucleophilic addition rates by 30% compared to unsubstituted analogs .
- Crystallography : SHELXL refinement resolves disorder in 85% of cases for similar esters, with R1 < 0.05 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
